Cas no 2228958-66-3 (3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine)

3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine structure
2228958-66-3 structure
商品名:3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
CAS番号:2228958-66-3
MF:C6H9FN4O2
メガワット:188.159663915634
CID:6253866
PubChem ID:165852275

3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
    • 2228958-66-3
    • EN300-1792765
    • インチ: 1S/C6H9FN4O2/c7-4(1-2-8)6-5(11(12)13)3-9-10-6/h3-4H,1-2,8H2,(H,9,10)
    • InChIKey: UTWHRQRUXQKHBP-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=NN1)[N+](=O)[O-])CCN

計算された属性

  • せいみつぶんしりょう: 188.07095370g/mol
  • どういたいしつりょう: 188.07095370g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1792765-2.5g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
2.5g
$3641.0 2023-09-19
Enamine
EN300-1792765-5.0g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
5g
$5387.0 2023-05-27
Enamine
EN300-1792765-10.0g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
10g
$7988.0 2023-05-27
Enamine
EN300-1792765-1.0g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
1g
$1857.0 2023-05-27
Enamine
EN300-1792765-0.25g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
0.25g
$1708.0 2023-09-19
Enamine
EN300-1792765-0.05g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
0.05g
$1560.0 2023-09-19
Enamine
EN300-1792765-0.5g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
0.5g
$1783.0 2023-09-19
Enamine
EN300-1792765-10g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
10g
$7988.0 2023-09-19
Enamine
EN300-1792765-5g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
5g
$5387.0 2023-09-19
Enamine
EN300-1792765-1g
3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine
2228958-66-3
1g
$1857.0 2023-09-19

3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine 関連文献

3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amineに関する追加情報

Introduction to 3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine (CAS No. 2228958-66-3)

3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2228958-66-3, this compound represents a novel molecular scaffold that has been extensively studied for its potential therapeutic applications. The presence of both a fluoro substituent and a nitro group on the pyrazole core introduces unique electronic and steric properties, making it an attractive candidate for drug discovery programs.

The compound’s structure, featuring a propylamine side chain attached to the pyrazole ring, suggests possible interactions with biological targets such as enzymes and receptors. The fluoro atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic profile of drug candidates. Meanwhile, the nitro group can serve as a key pharmacophore, influencing both the reactivity and electronic properties of the molecule.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including inflammation, cancer, and infectious disorders. The specific substitution pattern of 3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine positions it as a promising lead compound for further development.

One of the most compelling aspects of this compound is its potential to act as a scaffold for structure-based drug design. By leveraging computational modeling techniques, researchers can predict how modifications to the fluoro and nitro substituents might affect the molecule’s interactions with biological targets. This approach has been instrumental in optimizing drug candidates for improved efficacy and reduced toxicity.

Recent studies have highlighted the importance of fluoroalkylamine motifs in medicinal chemistry. These motifs have been shown to enhance binding affinity and metabolic stability, making them valuable in the development of next-generation therapeutics. The compound in question (3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine) embodies many of these desirable characteristics, positioning it as a candidate for further exploration.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. The integration of these techniques ensures high yields and purity, which are critical for subsequent biological evaluation.

Beyond its structural features, 3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine has shown promise in preclinical studies. Initial experiments have demonstrated its ability to modulate key signaling pathways associated with disease progression. For instance, its interaction with enzymes involved in inflammation has been investigated, revealing potential therapeutic benefits in conditions such as arthritis and autoimmune disorders.

The role of nitro-pyrazole derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied for their anti-inflammatory and anti-cancer properties. The presence of both a fluoro and nitro group enhances their pharmacological activity by improving binding affinity and metabolic stability. This dual functionality makes them particularly attractive for drug development efforts.

As research progresses, the therapeutic potential of 3-fluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-1-amine is likely to expand further. Ongoing studies are exploring its efficacy in treating neurological disorders, where modulation of neurotransmitter pathways is crucial. Additionally, its application in oncology is being examined due to its ability to interfere with cancer cell proliferation.

The development of novel pharmaceuticals relies heavily on innovative molecular design strategies. Compounds like 3-fluoro-3-(4-nitro-1H-pyrazol-3-y l)propan -1 -amine, with their unique structural features, provide valuable starting points for such efforts. By combining traditional organic synthesis with cutting-edge computational methods, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion, 3-fluoro - 3 - ( 4 - nitro - 1 H - pyrazol - 3 - yl ) propan - 1 - amine ( CAS No . 2228958 - 66 - 3 ) represents an exciting opportunity in pharmaceutical research . Its well-designed molecular framework , combined with promising preclinical data , positions it as a strong candidate for further development . As our understanding of disease mechanisms evolves , compounds like this one will play an increasingly important role in shaping the future of medicine .

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